2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

Human biomonitoring Pyrethroid exposure assessment GC-MS metabolite quantification

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS 79538-03-7) is a polyfluorinated benzyl alcohol bearing four fluorine atoms and a para-methyl substituent on the aromatic ring. It serves as the essential alcohol moiety in the synthesis of the soil-applied pyrethroid insecticide tefluthrin and the household insecticide profluthrin.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
CAS No. 79538-03-7
Cat. No. B1363404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol
CAS79538-03-7
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1F)F)CO)F)F
InChIInChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3
InChIKeyPJCSTULKVNHEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS 79538-03-7): Core Properties and Industrial Role


2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS 79538-03-7) is a polyfluorinated benzyl alcohol bearing four fluorine atoms and a para-methyl substituent on the aromatic ring. It serves as the essential alcohol moiety in the synthesis of the soil-applied pyrethroid insecticide tefluthrin and the household insecticide profluthrin [1]. Unlike the non-methylated analog 2,3,5,6-tetrafluorobenzyl alcohol (CAS 4084-38-2), which is the intermediate for transfluthrin, the 4-methyl group fundamentally dictates the physicochemical properties and application spectrum of the final insecticidal ester [2]. The compound is also a primary urinary metabolite (CH3-FB-Al) used as a specific biomarker for monitoring human exposure to profluthrin [3].

Why 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol Cannot Be Replaced by In-Class Analogs


Polyfluorinated benzyl alcohols within the pyrethroid intermediate family are not interchangeable due to the decisive influence of the 4-position substituent on the biological target, metabolic fate, and environmental behavior of the derived insecticide. 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol yields tefluthrin, a soil-applied insecticide uniquely capable of vapor-phase movement through the soil profile, a property absent in the transfluthrin derived from the des-methyl analog [1]. In biomonitoring, the methyl-substituted metabolite (CH3-FB-Al) is the specific and optimal urinary biomarker for profluthrin exposure, whereas the analogous non-methylated metabolite (FB-Al) exclusively tracks transfluthrin exposure [2]. Simple substitution based on fluorination pattern alone would therefore lead to incorrect exposure assessment or selection of an insecticide with an entirely different use profile.

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: Head-to-Head Quantitative Differentiation Evidence


CH3-FB-Al as Optimal Urinary Biomarker for Profluthrin Exposure vs. FB-Al for Transfluthrin

In a rat excretion kinetics study, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (CH3-FB-Al) was identified as the optimal urinary biomarker for profluthrin exposure. The combined urinary excretion of CH3-FB-Al and its oxidation products (HOCH2-FB-Al and CH3-FB-Ac) accounted for more than 50% of the administered profluthrin dose across a dose range of 26–400 mg/kg, establishing urinary excretion as the primary elimination pathway [1]. By contrast, the non-methylated analog 2,3,5,6-tetrafluorobenzyl alcohol (FB-Al) is the specific biomarker for transfluthrin exposure and cannot serve as a surrogate for profluthrin monitoring [2].

Human biomonitoring Pyrethroid exposure assessment GC-MS metabolite quantification

Vapor Pressure Advantage of Tefluthrin (Methyl-Substituted) Over Transfluthrin (Des-Methyl) for Soil Fumigation

Tefluthrin, the insecticidal ester derived from 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol, exhibits a vapor pressure of 8.4 mPa at 20 °C, which is approximately 8- to 21-fold higher than that reported for transfluthrin (0.4–1.1 mPa at 20 °C), the ester derived from the des-methyl analog 2,3,5,6-tetrafluorobenzyl alcohol [1]. This elevated vapor pressure enables tefluthrin to move through soil pore space in the vapor phase without irreversibly binding to soil particles, a property unique among commercial pyrethroids and directly attributable to the presence of the 4-methyl group on the benzyl alcohol precursor [1].

Agrochemical formulation Soil insecticide Vapor-phase activity

Melting Point Differentiation (61–62 °C) vs. 2,3,5,6-Tetrafluorobenzyl alcohol (32–38 °C) for Solid-Phase Handling

The melting point of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol is consistently reported at 61–62 °C , whereas the des-methyl analog 2,3,5,6-tetrafluorobenzyl alcohol melts at 32–38 °C under identical conditions . This approximately 25–30 °C elevation in melting point is a direct consequence of the 4-methyl substituent, which increases molecular symmetry and lattice energy. The higher melting point allows the methyl-substituted compound to be handled, stored, and weighed as a free-flowing crystalline solid at ambient temperatures, whereas the des-methyl analog is often a partially liquefied solid or waxy semi-solid at room temperature, complicating accurate dispensing in kilogram-scale synthesis .

Physical property comparison Solid-phase processing Intermediate storage

Industrial-Scale Synthesis via Nitrile Hydrogenation with 89.4% Yield vs. Borohydride Reduction Routes for Non-Methylated Analog

US Patent 7,312,366 B2 describes a process for preparing 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol via catalytic hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile followed by diazotization and hydrolysis, achieving an isolated yield of 89.4% (60.4 g product from 95.1 g of the bromomethyl precursor) [1]. This route avoids the expensive borohydride or low-temperature lithiation reagents required by earlier methods for polyfluorinated benzyl alcohols [1]. In contrast, the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol (the des-methyl analog) reported in the literature proceeds via LiAlH₄ reduction of the corresponding benzoic acid with a yield of only 46.7% for the reduction step, or via NaBH₄ with similarly low efficiency [2].

Process chemistry Catalytic hydrogenation Industrial synthesis yield

Isotopically Labeled (¹³C, D₃) Analytical Standard Availability for Precise GC-MS Quantification vs. Unlabeled Analogs

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol is commercially available as a dual-labeled standard (methyl-¹³C, 99%; methyl-D₃, 98%) at 100 µg/mL in acetonitrile, specifically designed for use as an internal standard in isotope-dilution GC-MS/MS quantification of urinary pyrethroid metabolites . The method achieves quantification limits of 0.009–0.03 µg/mL for pyrethroid metabolites in urine, with relative errors <6% and RSD <5% [1]. The 4-methyl compound is one of four fluorinated benzyl alcohol metabolites requiring separate chromatographic resolution and quantification in multi-analyte biomonitoring panels; the unlabeled compound serves as the primary calibration standard, while the labeled analog enables matrix-effect correction [1].

Isotope dilution mass spectrometry Environmental analytical chemistry Certified reference material

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol: Evidence-Based Application Scenarios


Manufacturing Tefluthrin Soil-Applied Insecticide with Vapor-Phase Activity

Procure 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol as the exclusive alcohol intermediate for tefluthrin synthesis. The 4-methyl substituent is the structural determinant of tefluthrin's vapor pressure of 8.4 mPa at 20 °C, which enables vapor-phase movement through soil and distinguishes tefluthrin from all other commercial pyrethroids [1]. The 89.4% synthetic yield achievable via the patented nitrile hydrogenation route supports cost-effective kilogram-scale production [2].

Human Biomonitoring of Profluthrin and Tefluthrin Exposure Using CH3-FB-Al as a Specific Urinary Biomarker

Use the compound as both an unlabeled calibration standard and an isotopically labeled (¹³C, D₃) internal standard for GC-MS/MS quantification of CH3-FB-Al in urine. CH3-FB-Al accounts for >50% of the excreted profluthrin dose and is the optimal biomarker for profluthrin exposure monitoring in population studies [3]. The labeled standard enables isotope-dilution quantification at limits of 0.009–0.03 µg/mL with <6% relative error [4].

Solid-Phase Synthesis and Automated Dispensing in Kilo-Lab Operations

The melting point of 61–62 °C allows 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol to be stored and dispensed as a free-flowing crystalline solid at ambient temperatures, unlike the des-methyl analog (mp 32–38 °C), which requires cold-chain handling to prevent partial liquefaction . This physical property improves weighing accuracy and reduces handling losses in automated solid-dispensing systems.

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